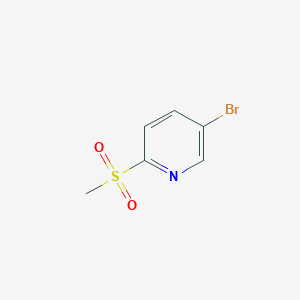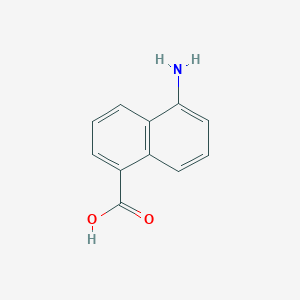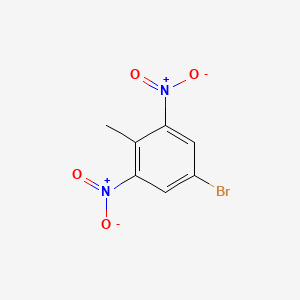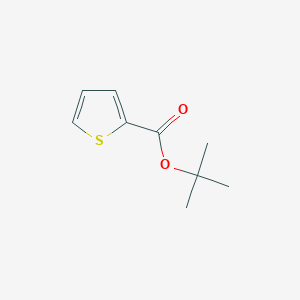
Tert-butyl thiophene-2-carboxylate
概要
説明
Tert-butyl thiophene-2-carboxylate is a heterocyclic organic compound with a molecular formula of C9H12O2S . It has a molecular weight of 184.26 g/mol .
Synthesis Analysis
The synthesis of thiophene derivatives, including Tert-butyl thiophene-2-carboxylate, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Tert-butyl thiophene-2-carboxylate is represented by the InChI code1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3 . This indicates that the molecule consists of a thiophene ring with a carboxylate group attached to the second carbon and a tert-butyl group attached to the carboxylate. Chemical Reactions Analysis
Tert-butyl thiophene-2-carboxylate can undergo a palladium-catalyzed carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu . The reaction involves three consecutive steps: the formation of a carbanion through breaking the C–H bond(s) via the palladium acetate, the elimination of acetic acid, and the nucleophile attacking the weak electrophile CO2 to form a C–C bond .Physical And Chemical Properties Analysis
Tert-butyl thiophene-2-carboxylate has a molecular weight of 184.26 g/mol . The exact mass is 184.05600 . The compound is typically stored in a refrigerated environment .科学的研究の応用
Antimicrobial Agents
- Scientific Field: Biomedical Science
- Application Summary: Thiophene-based compounds, such as benzo[b]thiophene acylhydrazones, have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus .
- Methods of Application: The synthetic route to these compounds was achieved by the conversion of benzothiophene-2-carboxylic acid into tert-butyl 2-(benzothiophene-2-carbonyl)hydrazinecarboxylate .
- Results: The screening led to the identification of eight hits, including a non-cytotoxic derivative showing a minimal inhibitory concentration of 4 µg/mL on three S. aureus strains .
Organic Optoelectronics
- Scientific Field: Material Science
- Application Summary: Thiophene-based conjugated molecules, specifically thieno[3,4-b]thiophene (TT) units with functional groups, have emerged as an attractive electron-withdrawing building block in organic electronics .
- Methods of Application: Thieno[3,4-b]thiophenes (TbTs) bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs) .
- Results: These materials have contributed to the development of organic solar cells and non-fullerene small molecules acceptors with state-of-the-art power conversion efficiencies .
Palladium(II)-Catalyzed Carboxylation
- Scientific Field: Organic Chemistry
- Application Summary: Thiophene can undergo a palladium(II)-catalyzed carboxylation reaction with CO2 .
- Methods of Application: The reaction consists of two consecutive steps, including the formation of a carbanion represented as the palladium complex (metal-nucleophile bond) and the nucleophile attacking the weak electrophile CO2 to form the C–C bond in the form of metal carboxylate .
- Results: This reaction provides a method for the carboxylation of thiophene, which can be useful in various synthetic applications .
Direct Carboxylation of Thiophene
- Scientific Field: Organic Chemistry
- Application Summary: Thiophene can undergo a direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu .
- Methods of Application: The reaction consists of three consecutive steps: the formation of a carbanion through breaking the C–H bond(s) via the palladium acetate, the elimination of acetic acid, and the nucleophile attacking the weak electrophile CO2 to form a C–C bond .
- Results: This reaction provides a method for the carboxylation of thiophene, which can be useful in various synthetic applications .
Corrosion Inhibitors
- Scientific Field: Industrial Chemistry
- Application Summary: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
- Methods of Application: The specific methods of application would depend on the specific type of thiophene derivative and the specific industrial application .
- Results: The use of thiophene derivatives as corrosion inhibitors can help to protect industrial equipment and infrastructure from damage .
Organic Semiconductors
- Scientific Field: Material Science
- Application Summary: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of Application: These molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Results: The use of thiophene-based compounds in these applications has led to advancements in the field of organic electronics .
Direct Carboxylation of Thiophene
- Scientific Field: Organic Chemistry
- Application Summary: Thiophene can undergo a direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu .
- Methods of Application: The reaction consists of three consecutive steps: the formation of a carbanion through breaking the C–H bond(s) via the palladium acetate, the elimination of acetic acid, and the nucleophile attacking the weak electrophile CO2 to form a C–C bond .
- Results: This reaction provides a method for the carboxylation of thiophene, which can be useful in various synthetic applications .
Synthesis of High-Value Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: Thiophene-2-carboxylic acid and thiophene-2,5-dicarboxylic acid can be used to synthesize high-value polymers as a substitute for petrochemical derivatives benzoic acid and terephthalic acid .
- Methods of Application: The specific methods of application would depend on the specific type of thiophene derivative and the specific industrial application .
- Results: The use of thiophene derivatives in these applications can help to produce high-value polymers .
Organic Optoelectronics
- Scientific Field: Material Science
- Application Summary: Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics .
- Methods of Application: These molecules are used in the fabrication of organic field-effect transistors (OFETs), and in the development of donor and acceptor materials in organic solar cells (OSCs) .
- Results: The use of thiophene-based compounds in these applications has led to advancements in the field of organic electronics .
Safety And Hazards
Tert-butyl thiophene-2-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
将来の方向性
Thiophene-based analogs, including Tert-butyl thiophene-2-carboxylate, have been gaining interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
tert-butyl thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHXSOOIOVLNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542206 | |
| Record name | tert-Butyl thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl thiophene-2-carboxylate | |
CAS RN |
939-62-8 | |
| Record name | tert-Butyl thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



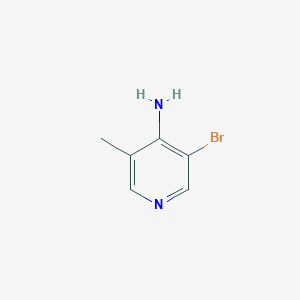
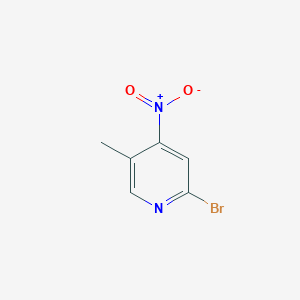

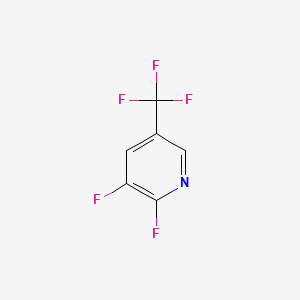



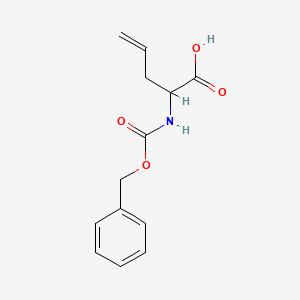
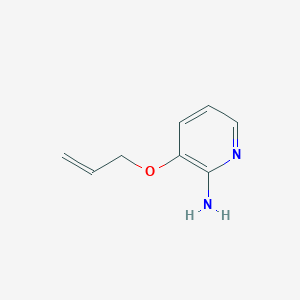
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)
